Cas no 5569-41-5 ([1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-)
![[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- structure](https://www.kuujia.com/scimg/cas/5569-41-5x500.png)
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-
- 2-(2',2-Difluorobiphenyl-4-yl)acetic acid
- SCHEMBL11726632
- 5569-41-5
-
- Inchi: InChI=1S/C14H10F2O2/c15-12-4-2-1-3-10(12)11-6-5-9(7-13(11)16)8-14(17)18/h1-7H,8H2,(H,17,18)
- InChI Key: UQDARKFHSLZZIE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 248.065
- Monoisotopic Mass: 248.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 3.2
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011001981-250mg |
2-(2',2-Difluorobiphenyl-4-yl)acetic acid |
5569-41-5 | 97% | 250mg |
$480.00 | 2023-09-01 | |
Alichem | A011001981-1g |
2-(2',2-Difluorobiphenyl-4-yl)acetic acid |
5569-41-5 | 97% | 1g |
$1549.60 | 2023-09-01 | |
Alichem | A011001981-500mg |
2-(2',2-Difluorobiphenyl-4-yl)acetic acid |
5569-41-5 | 97% | 500mg |
$839.45 | 2023-09-01 |
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-
Research Brief on [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5): Recent Advances and Applications
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5) is a fluorinated biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
One of the most notable advancements in the study of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- is its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers have demonstrated that the introduction of fluorine atoms at the 2,2'-positions of the biphenyl scaffold enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further drug development. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters highlight its efficacy in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways.
In addition to its anti-inflammatory properties, [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- has shown potential in oncology research. A 2023 study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, including breast and lung cancer. The study attributed this activity to the compound's ability to modulate apoptosis-related proteins and disrupt mitochondrial function. These findings suggest that further optimization of this scaffold could lead to the development of targeted anticancer therapies.
The synthesis of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- has also seen methodological improvements. Recent work by synthetic chemists has focused on developing more efficient and environmentally friendly routes to produce this compound. For instance, a 2022 study in Organic Process Research & Development described a catalytic fluorination protocol that reduces the need for hazardous reagents and improves yield. Such advancements are critical for scaling up production and facilitating its use in industrial and pharmaceutical applications.
Despite these promising developments, challenges remain in the clinical translation of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- based therapeutics. Issues such as off-target effects and pharmacokinetic variability need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable tool for researchers exploring new avenues in drug discovery. Future research directions may include the development of prodrug formulations or combination therapies to enhance its therapeutic index.
In conclusion, [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its dual role as a synthetic intermediate and a bioactive molecule underscores its potential to contribute to the development of next-generation therapeutics. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock its full potential and address the remaining challenges in its application.
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